2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridazinone ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reactions: The final step involves coupling the pyridazinone and thiazole intermediates using coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group and the heterocyclic rings play crucial roles in its binding affinity and specificity. Pathways such as signal transduction and metabolic regulation may be involved in its effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties.
Domiphen Bromide: Known for its use as a disinfectant and antiseptic.
Uniqueness
2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of a trifluoromethyl group with pyridazinone and thiazole rings, which imparts distinct chemical and biological properties not commonly found in other compounds .
Properties
IUPAC Name |
2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2S/c1-9(24-13(25)6-5-12(23-24)16(17,18)19)14(26)22-15-21-11(8-27-15)10-4-2-3-7-20-10/h2-9H,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOJTOZPMZYGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=N2)N3C(=O)C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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